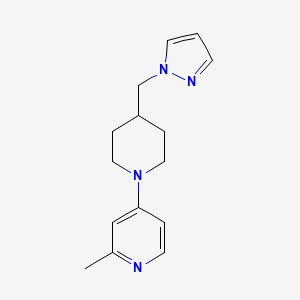
4-(4-((1H-pyrazol-1-yl)méthyl)pipéridin-1-yl)-2-méthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyridine ring. These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, piperidine, and pyridine rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, piperidine, and pyridine rings. For example, the nitrogen atoms in these rings could participate in hydrogen bonding, influencing the compound’s solubility in water and other polar solvents .Applications De Recherche Scientifique
Inhibition de l'Hydrolase d'Époxyde Soluble (sEH)
Le composé a été étudié en tant qu'inhibiteur de l'hydrolase d'époxyde soluble (sEH). La sEH est une enzyme qui facilite l'ajout d'eau aux époxydes, conduisant à la formation de diols vicinaux. En inhibant la sEH, ce composé peut jouer un rôle dans la réduction de l'élévation de la pression artérielle et de l'inflammation. Notamment, les composés 9g et 8h ont émergé comme des inhibiteurs puissants de la sEH in vitro, affichant des valeurs de CI50 de 0,224 ± 0,014 et 0,220 ± 0,03 μM, respectivement .
Activité Anti-Tuberculeuse
Dans une étude de Syed et al., des composés apparentés contenant de l'imidazole ont été synthétisés et évalués pour leur potentiel anti-tuberculeux contre Mycobacterium tuberculosis. Bien que le composé spécifique n'ait pas été directement étudié, il appartient à une classe similaire. Le composé synthétisé peut présenter une activité anti-tuberculeuse, similaire à d'autres analogues de cette famille .
Dérivés de Thiazole
Le composé peut être modifié pour produire des dérivés de thiazole. Par exemple, des 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles ont été obtenus avec des rendements élevés. Ces dérivés peuvent avoir des applications diverses, y compris une activité biologique ou des effets pharmacologiques potentiels .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-13-11-15(3-7-16-13)18-9-4-14(5-10-18)12-19-8-2-6-17-19/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIYGZSVXQFINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

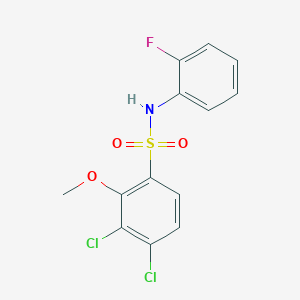
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
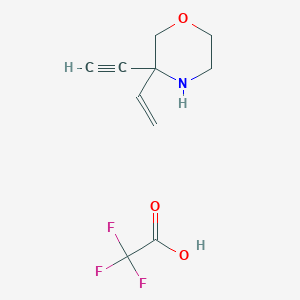
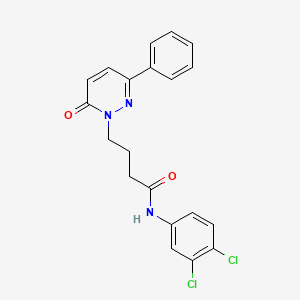

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)
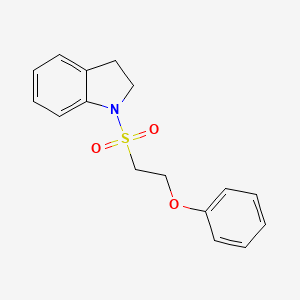
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2362664.png)
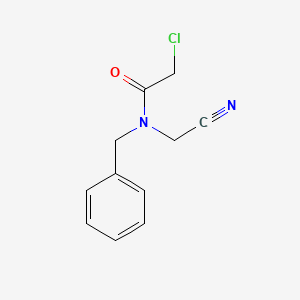
![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

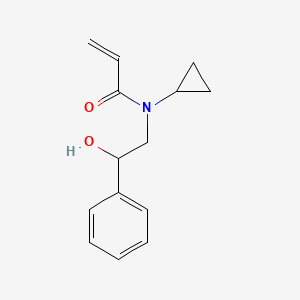
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)